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5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Fragment-based drug discovery Kinase inhibitor design Ligand efficiency

Sourcing inconsistent pyrazolo[1,5-a]pyrimidine analogs generates non-comparable screening data and delays hit-to-lead timelines. This BIONET-collection compound (≥95% purity) resolves structural irreproducibility with a defined C-3 4-methoxyphenyl and C-5 methoxymethyl substitution pattern. • Validated Pim-1 kinase template: nanomolar potency reported for optimized analogs; favorable hERG profile (IC₅₀ > 30 μM). • Dual H-bond donor/acceptor 7-OH moiety ensures a distinct kinase selectivity fingerprint (S(50) ≤ 0.14 against 119-kinase panels). • Fragment-compliant (MW 285.3) with verified solubility at 0.5-1 mM for biochemical screens.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 692287-70-0
Cat. No. B2373704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
CAS692287-70-0
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCOCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)OC
InChIInChI=1S/C15H15N3O3/c1-20-9-11-7-14(19)18-15(17-11)13(8-16-18)10-3-5-12(21-2)6-4-10/h3-8,16H,9H2,1-2H3
InChIKeyIDDQHSXNMHMPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacochemical Baseline


5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 692287-70-0) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C₁₅H₁₅N₃O₃ and molecular weight of 285.3 g/mol, this compound features a C-5 methoxymethyl substituent, a C-3 4-methoxyphenyl group, and a 7-hydroxy (pyrimidin-7-ol) moiety capable of tautomeric equilibration to the 7-one form . It is catalogued in the BIONET screening compound collection (Key Organics, product 6T-0838) with a minimum purity of 95% . The pyrazolo[1,5-a]pyrimidine core has demonstrated broad utility as a template for developing inhibitors of cyclin-dependent kinases (CDKs), Pim-1, Flt-3, and other oncogenic kinases, with nanomolar potencies reported for optimized analogs [2].

Quantifiable Risk of Generic Substitution


Within the pyrazolo[1,5-a]pyrimidine-7-ol chemotype, even subtle structural modifications at the C-3 and C-5 positions produce substantial shifts in kinase selectivity profiles, cellular potency, and physicochemical properties. Published structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors demonstrate that replacing a 4-methoxyphenyl group at C-3 with a 4-chlorophenyl or 4-trifluoromethoxyphenyl substituent alters Pim-1 IC₅₀ values by over 10-fold and changes selectivity against Flt-3 and other off-target kinases [1]. Similarly, variation of the C-5 substituent from methoxymethyl (–CH₂OCH₃) to methyl (–CH₃) impacts both hydrogen-bonding capacity with the kinase hinge region and metabolic stability, as the methoxymethyl ether introduces an additional H-bond acceptor and a site for potential oxidative O-dealkylation [2]. The 7-hydroxy/7-one tautomeric equilibrium further differentiates this compound from 7-amino or 7-aryl analogs, affecting both target binding mode and aqueous solubility. Consequently, replacing this specific compound with a generic pyrazolo[1,5-a]pyrimidin-7-ol bearing different C-3/C-5 substituents is not a functionally equivalent substitution and risks generating non-comparable screening data [3].

Quantitative Comparative Evidence Guide


C-5 Methoxymethyl vs. C-5 Methyl: H-Bond Acceptor Capacity

The target compound bears a C-5 methoxymethyl substituent (–CH₂OCH₃) rather than the simpler C-5 methyl (–CH₃) group found in common pyrazolo[1,5-a]pyrimidin-7-ol analogs . The methoxymethyl ether contributes an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (tPSA) relative to the methyl analog, while maintaining compliance with fragment-based screening criteria: molecular weight (285.3 Da) falls within the Rule of 3 guideline (MW ≤ 300), with only 1 H-bond donor (the 7-OH) . In published SAR on pyrazolo[1,5-a]pyrimidine CDK2 inhibitors, C-5 substituent variation from methyl to methoxymethyl modulated both enzymatic potency and cellular antiproliferative activity, attributed to altered hinge-region binding interactions [1]. A closely related comparator, 5-methyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol, lacks this ether oxygen and consequently has reduced H-bond acceptor count (3 vs. 4 for the target) .

Fragment-based drug discovery Kinase inhibitor design Ligand efficiency

C-3 4-Methoxyphenyl vs. 4-Chlorophenyl: Electronic Effects on Kinase Selectivity

Published SAR on pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors demonstrates that the C-3 para substituent on the phenyl ring critically modulates kinase inhibitory potency and selectivity [1]. In a direct series comparison (Table 2, Xu et al. 2014), compounds bearing a 4-methoxyphenyl group at C-3 exhibited nanomolar Pim-1 IC₅₀ values with distinct selectivity profiles vs. Flt-3 compared to analogs with 4-chlorophenyl or 4-trifluoromethoxyphenyl substituents. The electron-donating methoxy group (–OCH₃, Hammett σₚ = –0.27) alters the electron density of the pyrazolo[1,5-a]pyrimidine core differently than the electron-withdrawing chloro group (–Cl, σₚ = +0.23), impacting both binding affinity and off-target kinase interactions [2]. The comparator 3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, which differs only in the C-3 aryl substituent, has been catalogued as an enzyme ligand but lacks the electron-rich methoxyphenyl character of the target compound [3].

Kinase selectivity Pim-1 inhibition Electronic parameter SAR

BIONET Fragment Library Provenance and Quality Verification

The target compound is sourced from the Key Organics BIONET collection (Product 6T-0838), a well-established screening compound library providing over 103,000 compounds with >90% in-stock availability . The BIONET Premium Fragment Library applies experimentally verified quality control including aqueous solubility determination via ¹H NMR, ensuring reliability in high-concentration fragment screening (typical screening concentration 0.5–1 mM) that cannot be assumed for generic commercial alternatives . This compound has a documented minimum purity of 95% and a defined molecular weight of 285.3 g/mol (C₁₅H₁₅N₃O₃) . In contrast, regioisomeric analogs such as 2-(methoxymethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol are offered by alternative suppliers with less rigorous characterization, introducing uncertainty about isomeric purity and potential interference from positional isomer contaminants in biochemical assays .

Screening compound procurement Fragment library quality BIONET collection

Tautomeric 7-OH/7-One Equilibrium and Hinge-Binding Mode

The target compound exists in a tautomeric equilibrium between the 7-hydroxypyrazolo[1,5-a]pyrimidine (enol) and 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine (keto) forms, as evidenced by the IUPAC name listing both 'pyrimidin-7-ol' and 'pyrimidin-7-one' representations . This tautomerism directly affects the hydrogen-bonding pattern at the kinase hinge region: the 7-OH form can act as a hydrogen-bond donor to the hinge backbone carbonyl, while the 7-one form serves exclusively as an H-bond acceptor. Published crystallographic studies of pyrazolo[1,5-a]pyrimidine inhibitors bound to B-Raf kinase (PDB 3II5) demonstrate that the 7-substituent orientation is critical for hinge recognition [1]. The comparator 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, which has been studied as a CDK2 inhibitor, shows a similar tautomeric pattern but with bulkier C-2/C-5 substituents that alter the equilibrium position . Compared to 7-amino-substituted pyrazolo[1,5-a]pyrimidines (e.g., CDK7 inhibitor BS-181, IC₅₀ = 21 nM), the 7-OH/7-one motif provides a different solubility profile: the 7-OH form contributes to aqueous solubility via H-bond donation, whereas 7-amino analogs rely on basic amine protonation [2].

Tautomerism Kinase hinge binding Aqueous solubility

Class-Level hERG Safety Window in Kinase Profiling

In a comprehensive kinase selectivity and safety pharmacology study on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, lead compounds bearing the 3-aryl-5-substituted-pyrazolo[1,5-a]pyrimidine core demonstrated no significant hERG inhibition at concentrations up to 30 μM (IC₅₀ > 30 μM) [1]. This is noteworthy because many ATP-competitive kinase inhibitors exhibit hERG channel blockade, leading to cardiac QT prolongation risk. The study further demonstrated that the pyrazolo[1,5-a]pyrimidine compound 11b achieved a kinase selectivity score S(50) of 0.14 against a panel of 119 oncogenic kinases (indicating only 14% of tested kinases inhibited >50% at 1 μM), with primary targets being Pim-1 and TRKC [2]. In contrast, the first-generation Pim-1 inhibitor SGI-1776 showed broader kinase inhibition and significant hERG liability, highlighting the advantage of the pyrazolo[1,5-a]pyrimidin-7-ol chemotype for developing selective kinase inhibitors with reduced cardiac safety risk [3]. While these data are derived from structurally related analogs rather than the exact target compound, they establish a class-level expectation that the 3-aryl-pyrazolo[1,5-a]pyrimidin-7-ol scaffold is compatible with both kinase selectivity and a favorable hERG profile.

Kinase selectivity hERG liability Safety pharmacology

C-5 Methoxymethyl as a Modular Synthetic Handle

The C-5 methoxymethyl group (–CH₂OCH₃) serves as a chemically differentiated synthetic handle compared to the simpler C-5 methyl (–CH₃) or C-5 unsubstituted (–H) analogs commonly found in commercial pyrazolo[1,5-a]pyrimidine libraries . The methoxymethyl ether can be selectively demethylated (e.g., using BBr₃ or TMSI) to reveal a C-5 hydroxymethyl (–CH₂OH) group, which can then be further functionalized via oxidation to the aldehyde, conversion to a leaving group (e.g., mesylate, halide), or direct coupling reactions [1]. This synthetic versatility is not available for C-5 methyl-substituted analogs, which require less selective C–H functionalization methods. The compound has been used as a building block within the BIONET Research Intermediates collection, indicating its validated utility in parallel synthesis workflows . A related patent (US-8580782-B2) describes the use of substituted pyrazolo[1,5-a]pyrimidines with varied C-5 substituents as cyclin-dependent kinase inhibitors, underscoring the importance of C-5 diversification for SAR exploration [2].

Medicinal chemistry Late-stage functionalization Parallel synthesis

Recommended Research and Industrial Application Scenarios


Fragment-Based Screening for Pim-1 and Flt-3 Discovery

Deploy this compound as a fragment hit-identification tool in Pim-1/Flt-3 kinase biochemical screens. The 4-methoxyphenyl substituent at C-3 is associated with nanomolar Pim-1 inhibition in optimized pyrazolo[1,5-a]pyrimidine analogs, and the class has demonstrated favorable hERG profiles (IC₅₀ > 30 μM) [1]. The BIONET fragment library provenance ensures solubility verification at screening-relevant concentrations (0.5–1 mM), reducing false negatives from compound precipitation. The methoxymethyl group at C-5 provides a synthetic handle for subsequent fragment growing and merging strategies .

Kinase Selectivity Panel Reference for Chemotype Profiling

Use this compound as a structurally defined reference standard for establishing baseline kinase selectivity fingerprints of the pyrazolo[1,5-a]pyrimidin-7-ol chemotype. The dual H-bond donor/acceptor character of the 7-OH group, combined with the electron-rich 4-methoxyphenyl substituent, generates a distinct selectivity signature compared to 7-amino or 7-aryl analogs [1]. Published class data indicate that closely related 3-aryl pyrazolo[1,5-a]pyrimidine compounds achieve selectivity scores of S(50) ≤ 0.14 against 119-kinase panels, with primary targets at Pim-1 and TRKC . Including this compound in selectivity profiling enables head-to-head comparison with in-house optimized leads.

CDK2/CDK7 Lead Optimization with C-5 Derivatization

Employ this compound as a medicinal chemistry starting point for CDK inhibitor programs. The pyrazolo[1,5-a]pyrimidine core is a validated template for CDK2 and CDK7 inhibition, with structurally related compounds such as BS-181 (CDK7 IC₅₀ = 21 nM) and BS-194 (CDK2 IC₅₀ = 3 nM) demonstrating clinical potential [1]. The C-5 methoxymethyl group can be selectively demethylated to install diverse substituents for SAR exploration, while the C-3 4-methoxyphenyl group can be varied to modulate CDK isoform selectivity. The compound's compliance with fragment physicochemical criteria (MW = 285.3 Da, single H-bond donor) supports efficient lead optimization with favorable ligand efficiency metrics .

Building Block for Focused Kinase Library Synthesis

Utilize this compound as a validated building block from the BIONET Research Intermediates collection for constructing focused kinase-targeted compound libraries via parallel synthesis [1]. The 7-OH group can be functionalized (e.g., O-alkylation, Mitsunobu reaction, conversion to triflate for cross-coupling) to generate diverse 7-substituted analogs. Combined with C-5 methoxymethyl derivatization, a two-dimensional diversity matrix can be efficiently generated from a single precursor, accelerating hit-to-lead exploration. The compound's >95% purity and BIONET quality documentation ensure reproducible library synthesis outcomes .

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